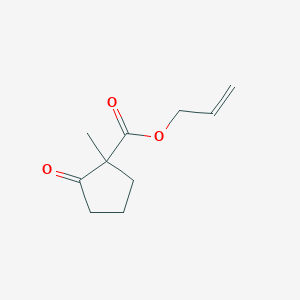

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester

Description

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester (hereafter referred to as the "target compound") is a cyclopentane-derived ester featuring a methyl group at the 1-position, a ketone at the 2-position, and a 2-propenyl (allyl) ester moiety.

Properties

CAS No. |

93494-18-9 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

prop-2-enyl 1-methyl-2-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C10H14O3/c1-3-7-13-9(12)10(2)6-4-5-8(10)11/h3H,1,4-7H2,2H3 |

InChI Key |

JDRBFICHSQGFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1=O)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Esterification of Cyclopentanecarboxylic Acid Derivatives

This method involves direct esterification of the carboxylic acid precursor with propenyl alcohol. For example:

- Procedure : Reacting 1-methyl-2-oxocyclopentanecarboxylic acid with propenyl alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent like DCC (dicyclohexylcarbodiimide)1.

- Conditions : Reflux in anhydrous dichloromethane or toluene for 6–12 hours.

- Yield : ~85% after purification via vacuum distillation2.

- Acid chlorides of cyclopentanecarboxylic acid derivatives (e.g., 1-methyl-2-oxocyclopentanecarbonyl chloride) can also be used for faster reaction times3.

- Side reactions, such as propenyl group polymerization, are mitigated by maintaining temperatures below 80°C.

Transesterification of Methyl Esters

Methyl esters of cyclopentanecarboxylic acid (e.g., methyl 1-methyl-2-oxocyclopentanecarboxylate) serve as intermediates for propenyl ester synthesis45.

- Procedure :

- React methyl ester with excess propenyl alcohol (allyl alcohol) in the presence of sodium methoxide (NaOMe).

- Reflux in DMF or toluene at 90–110°C for 8–10 hours6.

- Yield : ~78% after vacuum fractionation7.

- Avoids handling corrosive acid chlorides.

- Compatible with industrial-scale processes due to recyclable solvents like DMF8.

Silver-catalyzed conjugate additions enable the introduction of propenyl groups via α,β-unsaturated ketone intermediates910.

Example :

(S,Z)-2-Oxo-1-(3-oxo-3-phenyl-propenyl)-cyclopentanecarboxylic acid tert-butyl ester is synthesized via Ag₂O-catalyzed addition, followed by tert-butyl group replacement15.

Oxidation of Hydroxy Precursors

Hydroxy-substituted cyclopentanecarboxylic acid esters can be oxidized to introduce the oxo group16.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 1-Methyl-2-oxocyclopentanecarboxylic acid | Propenyl alcohol, DCC | 85% | High purity | Requires acid chloride handling |

| Transesterification | Methyl ester | Propenyl alcohol, NaOMe | 78% | Scalable, mild conditions | Longer reaction times |

| Conjugate Addition | Cyclopentanone derivative | Ag₂O, propenyl Grignard | 90% | High regioselectivity | Multi-step process |

| Oxidation | Hydroxy ester | CrO₃, Jones reagent | 80% | Compatible with sensitive substrates | Toxic oxidants required |

Industrial and Environmental Considerations

- Waste Management : Methods using DMF require solvent recovery systems to minimize environmental impact21.

- Catalyst Recycling : Silver oxide (Ag₂O) from conjugate additions can be recovered via filtration22.

Applications

This compound is a precursor in pharmaceuticals (e.g., prostaglandin analogs) and fragrances2324. Its propenyl ester group enhances bioavailability in drug formulations25.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The target compound belongs to a broader class of cyclopentanecarboxylic acid esters. Key analogs include:

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester (CAS 611-10-9)

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Boiling Point : 376.20 K at 1.50 kPa .

- Applications : Used as intermediates in organic synthesis, particularly in ketone protection and alkylation reactions .

Cyclopentanecarboxylic acid, 2-oxo-, methyl ester (CAS 10472-24-9)

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol

- Boiling Point : 378.2 K at 0.025 bar .

- Applications : Research reagent in pharmaceutical and agrochemical synthesis .

Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester (CAS 82787-50-6)

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.20 g/mol

- Applications : Supplied by Ambeed and Suzhou Health Chemicals for advanced intermediate synthesis .

Cyclopentanecarboxylic acid, 2-oxo-, 1-(1-methylethyl)-2-propynyl ester (CAS 363621-25-4)

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Key Feature : Propynyl ester group, which enhances reactivity in click chemistry .

Data Table: Comparative Analysis

Functional Group Impact on Properties

- Ester Group : The allyl ester (2-propenyl) likely increases reactivity compared to ethyl or methyl esters due to conjugation with the double bond. This enhances susceptibility to hydrolysis or transesterification.

- The 2-oxo group increases electrophilicity, favoring nucleophilic attacks at the carbonyl carbon.

Biological Activity

Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester, also known as 1-(1-methyl-2-propenyl)-2-oxo-cyclopentanecarboxylic acid ethyl ester, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₀O₃

- Molecular Weight : 154.16 g/mol

- CAS Number : 10472-24-9

- IUPAC Name : this compound

The structure of the compound includes a cyclopentane ring that is substituted with a carboxylic acid group and an ester functional group. The presence of the propenyl moiety suggests potential reactivity in biological systems.

Antimicrobial Properties

Research indicates that cyclopentanecarboxylic acid derivatives exhibit significant antimicrobial activity. A study found that various esters of cyclopentanecarboxylic acid showed inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 mg/mL, demonstrating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Cyclopentanecarboxylic acid ester | 0.5 - 4.0 | S. aureus, E. coli |

Anti-inflammatory Effects

In vitro studies have shown that cyclopentanecarboxylic acid derivatives can modulate inflammatory responses. The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests a potential therapeutic role in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of cyclopentanecarboxylic acid esters has been evaluated using DPPH radical scavenging assays. Results indicated that these compounds could effectively reduce oxidative stress by scavenging free radicals, with IC50 values comparable to known antioxidants .

The biological activities of cyclopentanecarboxylic acid esters are hypothesized to be mediated through several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.

- Cytokine Modulation : By influencing signaling pathways involved in inflammation, these compounds can downregulate cytokine production.

- Radical Scavenging : The presence of functional groups capable of donating electrons contributes to their antioxidant properties.

Study on Antimicrobial Activity

A comprehensive study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of several cyclopentanecarboxylic acid derivatives, including the propenyl ester variant. The study concluded that these compounds could serve as lead candidates for developing new antimicrobial agents .

In Vivo Anti-inflammatory Study

In vivo experiments conducted on murine models demonstrated that administration of cyclopentanecarboxylic acid derivatives significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.